4-(acridin-9-ylamino)benzonitrile 4-(acridin-9-ylamino)benzonitrile
Brand Name: Vulcanchem
CAS No.: 75775-89-2
VCID: VC18428785
InChI: InChI=1S/C20H13N3/c21-13-14-9-11-15(12-10-14)22-20-16-5-1-3-7-18(16)23-19-8-4-2-6-17(19)20/h1-12H,(H,22,23)
SMILES:
Molecular Formula: C20H13N3
Molecular Weight: 295.3 g/mol

4-(acridin-9-ylamino)benzonitrile

CAS No.: 75775-89-2

Cat. No.: VC18428785

Molecular Formula: C20H13N3

Molecular Weight: 295.3 g/mol

* For research use only. Not for human or veterinary use.

4-(acridin-9-ylamino)benzonitrile - 75775-89-2

Specification

CAS No. 75775-89-2
Molecular Formula C20H13N3
Molecular Weight 295.3 g/mol
IUPAC Name 4-(acridin-9-ylamino)benzonitrile
Standard InChI InChI=1S/C20H13N3/c21-13-14-9-11-15(12-10-14)22-20-16-5-1-3-7-18(16)23-19-8-4-2-6-17(19)20/h1-12H,(H,22,23)
Standard InChI Key XZMCHEMFDIMFEK-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)C#N

Introduction

Structural and Chemical Characteristics

The molecular structure of 4-(acridin-9-ylamino)benzonitrile comprises a planar acridine moiety fused to a benzene ring substituted with a nitrile group at the para position (Figure 1). The acridine system’s conjugated π-electrons enable strong DNA intercalation, while the benzonitrile group enhances solubility and electronic polarization . Key structural features include:

  • Acridine Core: A tricyclic aromatic system responsible for intercalation into DNA base pairs .

  • Anilino Linker: A secondary amine bridge connecting the acridine and benzonitrile groups, facilitating rotational flexibility and hydrogen bonding .

  • Benzonitrile Substituent: A strong electron-withdrawing group (-CN) that influences redox properties and stabilizes charge-transfer complexes .

Table 1: Physicochemical Properties of 4-(Acridin-9-ylamino)benzonitrile

PropertyValue/DescriptionSource
Molecular FormulaC₂₀H₁₃N₃Calculated
Molecular Weight295.34 g/molCalculated
SolubilityModerate in DMSO, DMF; low in aqueous buffersAnalog data
UV-Vis Absorptionλₐᵦₛ ~285 nm (acridine π→π*), ~308 nm (CN)Analog data
Fluorescence Emissionλₑₘ ~428 nm (polar solvents)Analog data

Synthesis and Derivative Development

Nucleophilic Aromatic Substitution (SNAT)

The patent WO2011051950A1 outlines a one-pot SNAT method for synthesizing 9-anilinoacridines . For 4-(acridin-9-ylamino)benzonitrile, this would involve reacting 9-aminoacridine with 4-fluorobenzonitrile in the presence of a base like Cs₂CO₃ in DMSO (Scheme 1) . The fluorine atom at the para position of benzonitrile acts as a leaving group, enabling nucleophilic attack by the acridine’s amine. Yields for analogous SNAT reactions range from 60% to 85% .

Table 2: Synthetic Methods for 9-Anilinoacridine Derivatives

MethodConditionsYield RangeKey Advantages
SNATCs₂CO₃, DMSO, 80–100°C60–85%One-pot, scalable
Reductive AminationNaBH₃CN, MeOH, RT50–75%Mild conditions
Addition-EliminationHaloquinones, K₂CO₃, DMF70–90%Access to quinone hybrids

Solid-Phase Synthesis (SPS)

Solid-phase strategies using Rink Amide-MBHA or Cl-Trt resins enable the incorporation of amino acid residues or fluorescent tags into 9-anilinoacridines . For instance, coupling 4-(acridin-9-ylamino)benzonitrile with Fmoc-protected lysine on a resin yields conjugates with enhanced cellular uptake . This method achieves yields exceeding 80% for related compounds .

Photophysical and Electronic Properties

The benzonitrile group induces a bathochromic shift in the UV-Vis spectrum compared to unsubstituted 9-aminoacridine, with absorption maxima at 285 nm (acridine π→π*) and 308 nm (nitrile n→π*) . Solvatochromic studies reveal a red shift in emission from 374 nm (hexane) to 428 nm (acetonitrile), indicating intramolecular charge transfer (ICT) between the acridine donor and nitrile acceptor .

Table 3: Solvatochromic Emission Data

SolventPolarity Indexλₑₘ (nm)Stokes Shift (cm⁻¹)
Hexane0.03745,900
Chloroform4.13986,200
Acetonitrile5.84287,100

Biological Activity and Mechanisms

Fluorescent Probing

The compound’s blue fluorescence (λₑₘ = 428 nm) enables its use as a DNA-specific stain. In polar solvents, ICT increases emission intensity, permitting real-time monitoring of DNA conformational changes .

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